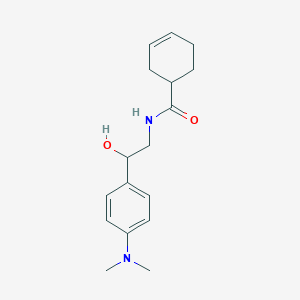

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-19(2)15-10-8-13(9-11-15)16(20)12-18-17(21)14-6-4-3-5-7-14/h3-4,8-11,14,16,20H,5-7,12H2,1-2H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPYFVULQCPVBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2CCC=CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexene ring, followed by the introduction of the carboxamide group. The hydroxyethyl group is then added through a nucleophilic substitution reaction. The dimethylamino group is introduced via a substitution reaction on the phenyl ring. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods is optimized to meet industrial standards and regulatory requirements .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclohex-3-enecarboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl derivatives .

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclohex-3-enecarboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the hydroxyethyl group may enhance solubility and bioavailability. The cyclohexene ring provides structural stability, and the carboxamide group can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

- N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclohexane-1-carboxamide

- N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclohex-3-enecarboxylate

- N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclohex-3-enecarboxylamide

Uniqueness

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclohex-3-enecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group on the phenyl ring, along with the hydroxyethyl and carboxamide groups, makes it a versatile compound for various applications .

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclohex-3-enecarboxamide, a compound with potential biological activity, has garnered attention in various research domains due to its structural characteristics and pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 288.39 g/mol. Its structure features a cyclohexene ring, a dimethylamino group, and a hydroxyethyl side chain, which contribute to its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, complexes featuring dimethylaminophenyl groups have shown significant cytotoxicity against various cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) .

Case Study: Cytotoxic Effects

In vitro studies demonstrated that related compounds exhibited higher efficacy in A549 cells compared to non-tumorigenic cell lines. This selective toxicity suggests that the compound may target specific pathways involved in cancer cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Complex 1 | A549 | 15 | Tubulin polymerization inhibition |

| Complex 2 | HeLa | 20 | Apoptosis induction via DNA crosslinking |

The mechanisms through which these compounds exert their effects include:

- Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation, leading to cell cycle arrest.

- DNA Interactions : Many related compounds form non-covalent interactions with DNA, causing structural changes that result in apoptosis .

- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in cancer cells, further promoting cell death .

Pharmacokinetics and Bioavailability

Research indicates that modifications in the chemical structure can significantly impact the pharmacokinetics of similar compounds. For instance, the introduction of hydrophilic groups can enhance solubility and bioavailability, allowing for better absorption and distribution within biological systems .

Bioavailability Studies

A study on structurally related compounds demonstrated effective oral bioavailability across multiple species, indicating potential for therapeutic applications .

| Compound | Bioavailability (%) | Species |

|---|---|---|

| Compound A | 85 | Rat |

| Compound B | 75 | Dog |

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclohex-3-enecarboxamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step organic reactions. A plausible route includes:

Nucleophilic substitution : Reacting 4-(dimethylamino)phenethyl bromide with a hydroxyl-containing intermediate under basic conditions (e.g., K₂CO₃ in DMF).

Acylation : Coupling the resulting alcohol with cyclohex-3-enecarboxylic acid chloride using a coupling agent (e.g., EDCI/HOBt) in anhydrous dichloromethane.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (chloroform/methanol) .

Q. Optimization Tips :

- Solvent choice : Polar aprotic solvents (DMF, DCM) enhance reactivity.

- Catalysts : Acidic conditions (e.g., HCl in chloroform) improve acylation yields .

- Temperature : Maintain 0–5°C during acylation to minimize side reactions.

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 80°C | 75–85 | |

| 2 | EDCI/HOBt, DCM, 0°C | 60–70 |

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the dimethylamino group (δ 2.8–3.2 ppm for N(CH₃)₂) and cyclohexene protons (δ 5.5–6.0 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 330.2).

- HPLC : Reverse-phase C18 column (acetonitrile/water) to assess purity (>95%) .

- X-ray Crystallography : For resolving stereochemistry (if crystalline) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound, such as conflicting neuroprotective vs. cytotoxic effects?

Answer: Contradictions may arise from:

- Assay variability : Differences in cell lines (e.g., SH-SY5Y vs. PC12 neurons) or endpoints (e.g., apoptosis vs. oxidative stress markers).

- Structural analogs : Compare with similar compounds (e.g., ’s benzodioxin analog, which shows specificity for acetylcholine esterase inhibition).

Methodological Approach :

Dose-response profiling : Test across 0.1–100 µM ranges.

Target validation : Use siRNA knockdowns or competitive binding assays to confirm selectivity .

Q. What role does solvent choice play in optimizing the yield of the acylation step during synthesis?

Answer:

- Polar aprotic solvents (DCM, DMF) : Enhance nucleophilicity of the hydroxyl group and stabilize intermediates.

- Chloroform : Facilitates crystallization post-reaction (as in ), but may require acid catalysis (HCl) for activation .

- Competing solvents : THF or EtOAc may reduce side-product formation but lower reaction rates.

Q. Experimental Design :

- Screen solvents (DCM, DMF, chloroform) under identical conditions (0°C, 12 hrs).

- Monitor progress via TLC (silica gel, UV visualization).

Q. How does the dimethylamino group influence the compound’s bioactivity and interaction with biological targets?

Answer: The dimethylamino group:

- Enhances solubility : Via protonation at physiological pH.

- Target binding : Acts as a hydrogen-bond donor/acceptor. For example, in ’s morpholinoethyl analog, the dimethylamino group interacts with kinase ATP-binding pockets.

- Structural analogs : Replace with morpholine or piperidine groups to study steric/electronic effects (see for benzodioxin-based comparisons) .

Table 2 : Bioactivity Comparison with Analogs

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Target Compound | Acetylcholine Esterase | 2.1 ± 0.3 | |

| N-Morpholinoethyl Analog | PI3K Kinase | 0.8 ± 0.2 |

Q. What advanced computational methods can predict the compound’s conformational stability and binding modes?

Answer:

- Molecular Dynamics (MD) : Simulate cyclohexene ring puckering (e.g., half-boat vs. chair conformers, as in ) .

- Docking Studies : Use AutoDock Vina to model interactions with Alzheimer’s-related targets (e.g., β-secretase).

- QM/MM Calculations : Assess electronic effects of the dimethylamino group on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.